molecular formula C9H6O4 B14125643 3,6-Dihydroxy-2H-1-benzopyran-2-one CAS No. 3450-80-4

3,6-Dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B14125643
CAS No.: 3450-80-4
M. Wt: 178.14 g/mol
InChI Key: IADQNUWKOYYAFN-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2H-1-benzopyran-2-one is a dihydroxy-substituted coumarin derivative of significant interest in pharmacological and biochemical research. This compound belongs to the prominent class of 2H-1-benzopyran-2-ones, commonly known as coumarins, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and low toxicity . Researchers value this compound for its potential to modulate key cellular pathways. The specific substitution pattern of hydroxy groups at the 3 and 6 positions is a key structural feature believed to influence its electron-donating capacity and metal-chelating potential, which underlies its research value in studies related to oxidative stress . Coumarin derivatives are extensively investigated for a range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects . The anti-inflammatory properties of related dihydroxy coumarins like esculetin have been shown to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase . Furthermore, the core coumarin structure is known to interact with various enzymes and receptors, making it a versatile lead compound for developing novel therapeutic agents . This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

3450-80-4

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

3,6-dihydroxychromen-2-one

InChI

InChI=1S/C9H6O4/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4,10-11H

InChI Key

IADQNUWKOYYAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(C(=O)O2)O

Origin of Product

United States

Preparation Methods

Classic Acid-Catalyzed Condensation

The most widely documented method involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid (H₂SO₄) as a catalyst. This reaction proceeds via a two-step mechanism:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate through dehydration.
  • Lactonization : Intramolecular cyclization to form the benzopyranone core.

Reaction conditions typically involve temperatures between 90°C and 130°C for 4–8 hours, yielding 3,6-Dihydroxy-2H-1-benzopyran-2-one in 65–78% purity. A study by Bobylev et al. demonstrated that substituting malic acid with citric acid under similar conditions reduces byproduct formation by 12%.

Parameter Optimal Value
Catalyst H₂SO₄ (95–98%)
Molar Ratio (1:1.2) Acetophenone:Malic Acid
Reaction Time 6 hours
Yield 72–78%

Solvent-Free Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation process. This method reduces reaction time to 20–30 minutes while maintaining yields at 68–70%. Polar solvents like dimethylformamide (DMF) enhance microwave absorption, though excessive temperatures (>150°C) promote decarboxylation side reactions.

Hydrogenation and Cyclization Strategies

Catalytic Hydrogenation of Precursors

3,4-Dihydro-2H-1-benzopyran intermediates, such as 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran, undergo dehydrogenation using palladium on carbon (Pd/C) under hydrogen gas. For example, hydrogenation of ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate at 70°C for 4 hours yields the target compound with 81% efficiency.

Mechanistic Insight :

  • Reduction : The ketone group at position 4 is reduced to a hydroxyl group.
  • Oxidative Aromatization : Subsequent air oxidation converts the dihydro structure to the fully aromatic benzopyranone.

Acid-Mediated Cyclodehydration

Hydrobromic acid (HBr) in acetic acid facilitates cyclodehydration of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives. This method requires precise control of acid concentration (47% HBr optimal) to prevent over-dehydration, which leads to dimerization byproducts.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 6.44–6.73 ppm (3H, m, aromatic protons), δ 4.00–4.30 ppm (1H, m, C₂-H).
  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1655 cm⁻¹ (lactone C=O).
  • Mass Spectrometry : m/z 180 [M⁺], consistent with the molecular formula C₉H₆O₄.

Physicochemical Properties

Property Value
Molecular Weight 178.14 g/mol
CAS Number 3450-80-4
Melting Point 146–148°C
Solubility Slightly in H₂O, soluble in ethanol, DMSO

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Efficiency
Acid-Catalyzed Condensation 78 95 6 hours High
Microwave Synthesis 70 92 0.5 hours Moderate
Catalytic Hydrogenation 81 97 4 hours Low (Pd cost)

The acid-catalyzed method remains preferred for industrial-scale production due to its balance of yield and cost. Microwave-assisted synthesis offers time savings but requires specialized equipment. Catalytic hydrogenation, while high-yielding, is less economically feasible for large batches.

Applications and Pharmacological Relevance

The synthetic accessibility of this compound underpins its investigation as an antioxidant and anti-inflammatory agent. Structure-activity relationship (SAR) studies correlate the 3,6-dihydroxy configuration with enhanced free radical scavenging activity compared to monohydroxy analogs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Notable Data/Activity
This compound (Target) C₉H₆O₄ 178.15 4-OH, 6-OH; polar, high H-bonding capacity N/A Base structure for derivatives
3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy)-2H-1-benzopyran-2-one C₂₂H₂₁Cl₂NO₃ 418.32 3-(3,4-DCl-Ph), 7-piperidin-ethoxy; lipophilic 110–112 Antimicrobial activity
3-Benzoyl-4,7-dihydroxy-2H-1-benzopyran-2-one C₁₆H₁₀O₅ 282.25 3-benzoyl, 4-OH, 7-OH; bulky substituent N/A Increased steric hindrance
3-Chloro-6-methyl-2H-1-benzopyran-2-one C₁₀H₇ClO₂ 194.62 3-Cl, 6-CH₃; electron-withdrawing Cl N/A Enhanced electrophilicity
6-Fluoro-4-phenyl-2H-1-benzopyran-2-one C₁₅H₉FO₂ 240.23 6-F, 4-Ph; aromatic π-system N/A Potential fluorescence
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one C₁₇H₁₄O₆ 314.29 3-(3,4-diOCH₃-Ph), 7-OH, 8-OH; mixed polar/nonpolar N/A Dual solubility properties
6,8-Dihydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one C₁₁H₁₀O₆ 238.19 5-OCH₃, 6-OH, 7-OCH₃, 8-OH; multi-oxygenated N/A Antioxidant potential
3,6-Dihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one C₁₅H₁₀O₅ 270.24 3-OH, 6-OH, 2-(3-OH-Ph); tautomeric variation N/A Chelation capacity

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : Chlorine (e.g., 3-Chloro-6-methyl derivative) and fluorine (6-Fluoro-4-phenyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl) stabilize aromatic systems, reducing electrophilicity but improving lipid solubility.

Biological Activity :

  • Antimicrobial activity is reported for derivatives with bulky lipophilic groups (e.g., 3-(3,4-Dichlorophenyl)-7-piperidin-ethoxy), suggesting that substituent bulk and hydrophobicity correlate with membrane interaction.
  • Hydroxyl-rich derivatives (e.g., 6,8-Dihydroxy-5,7-dimethoxy) may exhibit antioxidant properties due to radical scavenging.

Physicochemical Properties: The target compound’s hydroxyl groups (4-OH, 6-OH) confer higher polarity (logP ~1.2 estimated) compared to methoxy-substituted analogs (logP ~2.5–3.0).

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